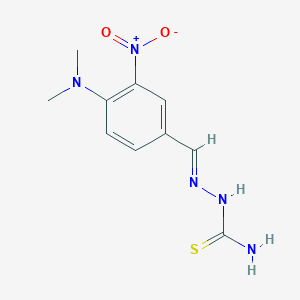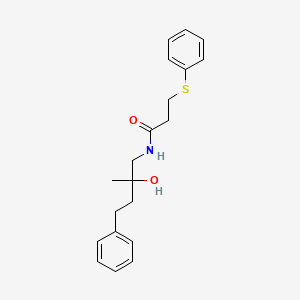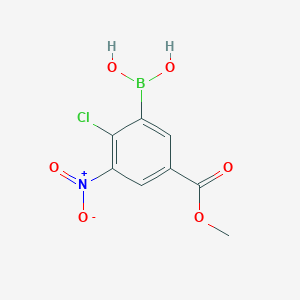
(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylamino)pyridine (DMAP) is a toxic, corrosive solid that is widely used as a nucleophilic catalyst in various reactions . It plays a crucial role in many applications spanning chemical, biological, and technological domains .
Synthesis Analysis
DMAP has been used as a catalyst in the synthesis of α-iminonitriles via a kinetically controlled, base-mediated, and 1,3-diketone-catalyzed reaction . It has also been used in the acylation of inert alcohols and phenols under base-free conditions .Chemical Reactions Analysis
DMAP is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more . It has also been used in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids .Physical And Chemical Properties Analysis
The protonation state of DMAP and how this protonation state is changed with adsorption on a solid surface is known to play a crucial role in many of its applications .Applications De Recherche Scientifique
Corrosion Inhibition
(E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide has been investigated for its ability to inhibit corrosion, particularly on mild steel in industrial water mediums. Studies by Shivakumar and Mohana (2013) highlighted its effectiveness as a corrosion inhibitor, with efficiency dependent on concentration and temperature. This compound, along with similar Schiff bases, demonstrated mixed-type inhibition behavior, with adsorption following Langmuir adsorption isotherm. Thermodynamic parameters and quantum chemical parameters were also analyzed to understand the relationship between molecular structure and inhibition efficiency. The surface adsorbed film was characterized using scanning electron microscopy (SEM) (Shivakumar & Mohana, 2013).
Synthetic Methodologies
The compound has also played a role in synthetic chemistry, particularly in the synthesis of 1-aryl-1H-indazole derivatives through intramolecular amination. Research by Esmaeili-Marandi et al. (2014) demonstrated how 1-aryl-2-(2-nitrobenzylidene)hydrazines could be efficiently transformed into indazole derivatives in the presence of potassium tert-butoxide, showcasing the compound's utility in organic synthesis (Esmaeili-Marandi et al., 2014).
Structural and Spectral Analysis
Further, the aromatic hydrazone derivatives, including those similar to (E)-2-(4-(dimethylamino)-3-nitrobenzylidene)hydrazinecarbothioamide, have been synthesized and characterized through various spectroscopic methods (UV–vis, IR, 1H NMR, 13C NMR) to determine their molecular structures and analyze their corrosion inhibition behavior. For example, Chafai et al. (2019) synthesized an aromatic hydrazone derivative and investigated its corrosion inhibition behavior in sulfuric acid, with studies showing it acts as a mixed-type inhibitor. The adsorption of the compound on iron surfaces followed Langmuir isotherm, with theoretical studies supporting experimental results (Chafai et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(E)-[4-(dimethylamino)-3-nitrophenyl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-14(2)8-4-3-7(5-9(8)15(16)17)6-12-13-10(11)18/h3-6H,1-2H3,(H3,11,13,18)/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMSGWWJJZFEV-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24779575 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine](/img/structure/B2926787.png)



![3-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B2926793.png)


![N-[[(1R,2R)-2-Phenylcyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2926796.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2926800.png)
![N-cyclopentyl-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2926805.png)
![Ethyl 5-[(2-chloroacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2926806.png)

